Iododoxorubicin hydrochloride
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Overview
Description
Iododoxorubicin hydrochloride is an anthracycline derivative patented by Farmitalia Carlo Erba S.p.A. for cancer treatment. It is known for its significantly reduced levels of cardiotoxicity compared to other anthracyclines . Despite its promising preclinical results, it failed to demonstrate efficacy in phase II clinical trials for advanced breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iododoxorubicin hydrochloride involves the iodination of doxorubicin. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the doxorubicin molecule .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other anthracyclines. These methods often involve large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Iododoxorubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which can have different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of halogenation on anthracyclines.
Biology: It is used in research to understand the mechanisms of drug resistance in cancer cells.
Medicine: Despite its failure in clinical trials, it continues to be studied for its potential use in combination therapies to reduce cardiotoxicity.
Industry: It is used in the development of new drug formulations and delivery systems
Mechanism of Action
Iododoxorubicin hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, it generates reactive oxygen species that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A widely used anthracycline with higher cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity
Uniqueness
Iododoxorubicin hydrochloride is unique due to its significantly reduced cardiotoxicity compared to other anthracyclines. This makes it a valuable compound for research aimed at developing safer cancer therapies .
Properties
CAS No. |
83943-83-3 |
---|---|
Molecular Formula |
C27H29ClINO10 |
Molecular Weight |
689.9 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28INO10.ClH/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |
InChI Key |
RIXHOXYAFWQBGU-RUELKSSGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
Origin of Product |
United States |
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